molecular formula C20H18N2O2S B2474245 2-(3-ethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902940-77-6

2-(3-ethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2474245
CAS RN: 902940-77-6
M. Wt: 350.44
InChI Key: KZEPXIVEZSGBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, also known as EPTCPT, is a heterocyclic compound that has shown potential for various scientific research applications. It is a derivative of chromenopyrimidine, which is a class of compounds with diverse biological activities.

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been utilized in the synthesis of various pharmaceutically interesting derivatives. A catalyst-free, efficient synthesis of a series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones and derivatives was developed, demonstrating the compound's relevance in pharmaceutical research (Brahmachari & Nayek, 2017).

Chemosensor Development

  • The compound has been incorporated in the synthesis of colorimetric chemosensors. One study described the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives and their application in detecting Hg2+ ions, exhibiting excellent sensitivity and potential for environmental monitoring (Jamasbi et al., 2021).

Antimicrobial and Antitubercular Activity

  • Novel derivatives of the compound have shown pronounced antitubercular and antimicrobial activities. These derivatives include 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds, indicating its potential in developing new antimicrobial and antitubercular agents (Kamdar et al., 2011).

Antiviral Applications

  • Certain derivatives exhibit significant antiretroviral activity, highlighting the compound's potential in HIV and retrovirus research. This application is particularly significant in the development of new antiviral therapies (Hocková et al., 2003).

Ionic Liquid-Promoted Synthesis

  • The compound has been used in the synthesis of novel chromone-pyrimidine coupled derivatives, with applications in antimicrobial analysis and enzyme assays. This research emphasizes its utility in green chemistry and medicinal chemistry (Tiwari et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may include bacterial proteins or enzymes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that it interacts with its targets by binding to active sites, thereby inhibiting their function and leading to the observed antimicrobial effects .

Result of Action

Given its antimicrobial activity, it can be inferred that it likely leads to the death of bacterial cells .

properties

IUPAC Name

2-(3-ethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-3-23-15-6-4-5-13(10-15)18-21-19-16(20(25)22-18)11-14-9-12(2)7-8-17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEPXIVEZSGBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

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